Bis(p-dimethylaminophenyl)carbodiimide
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Overview
Description
Bis(p-dimethylaminophenyl)carbodiimide is a synthetic organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of two p-dimethylaminophenyl groups attached to a central carbodiimide functional group. This compound is of significant interest due to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(p-dimethylaminophenyl)carbodiimide typically involves the reaction of p-dimethylaminophenyl isocyanate with a dehydrating agent. One common method is the dehydrosulfurization of thioureas using mercuric oxide. The reaction proceeds as follows:
(R(H)N)2CS+HgO→(RN)2C+HgS+H2O
In this reaction, the thiourea derivative is converted to the carbodiimide in the presence of mercuric oxide, which acts as a dehydrating agent .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: Bis(p-dimethylaminophenyl)carbodiimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbodiimide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Bis(p-dimethylaminophenyl)carbodiimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: The compound is employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of polymers, adhesives, and coatings due to its reactivity and stability
Mechanism of Action
The mechanism of action of bis(p-dimethylaminophenyl)carbodiimide involves its ability to act as a dehydrating agent, facilitating the formation of amide bonds. The compound reacts with carboxylic acids and amines to form amides, releasing water in the process. This reaction is crucial in peptide synthesis and other bioconjugation applications .
Comparison with Similar Compounds
Dicyclohexylcarbodiimide: Another widely used carbodiimide in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Known for its use in organic synthesis and polymer chemistry.
Uniqueness: Bis(p-dimethylaminophenyl)carbodiimide is unique due to its specific structure, which imparts distinct reactivity and stability. Its p-dimethylaminophenyl groups enhance its solubility and reactivity compared to other carbodiimides .
Properties
CAS No. |
738-65-8 |
---|---|
Molecular Formula |
C17H20N4 |
Molecular Weight |
280.37 g/mol |
InChI |
InChI=1S/C17H20N4/c1-20(2)16-9-5-14(6-10-16)18-13-19-15-7-11-17(12-8-15)21(3)4/h5-12H,1-4H3 |
InChI Key |
ABFDTYJJUSUWRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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